molecular formula C19H33NO B14299976 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one CAS No. 114589-98-9

1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one

Cat. No.: B14299976
CAS No.: 114589-98-9
M. Wt: 291.5 g/mol
InChI Key: VYHJUIGUQSXTRS-UHFFFAOYSA-N
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Description

1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is a polycyclic heteroaromatic compound featuring a decahydroacridine core substituted with a butyl group at position 9 and an acetyl (ethanone) moiety at position 10.

Properties

CAS No.

114589-98-9

Molecular Formula

C19H33NO

Molecular Weight

291.5 g/mol

IUPAC Name

1-(9-butyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridin-10-yl)ethanone

InChI

InChI=1S/C19H33NO/c1-3-4-9-15-16-10-5-7-12-18(16)20(14(2)21)19-13-8-6-11-17(15)19/h15-19H,3-13H2,1-2H3

InChI Key

VYHJUIGUQSXTRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2CCCCC2N(C3C1CCCC3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

    Hydrogenation: The acridine core is then subjected to hydrogenation to obtain the dodecahydroacridine structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

    Butylation: The dodecahydroacridine is then alkylated with butyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the butyl group.

    Ketone Formation: Finally, the ethanone functional group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride)

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids

    Reduction: Alcohols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Acridine derivatives are known for their photophysical properties, making this compound useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related acridine derivatives are critical to its physicochemical and biological behavior. Below is a comparative analysis based on molecular features, synthesis routes, and inferred properties:

Table 1: Comparative Analysis of Acridine Derivatives

Compound Name (CAS No.) Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one Decahydroacridine 9-Butyl, 10-ethanone ~315.5 (calculated) Hypothesized enhanced lipophilicity
Acridin-9(10H)-one (7497-52-1) Dihydroacridine None 195.2 Fluorescent probe, antimicrobial studies
2-(9-Oxoacridin-10(9H)-yl)acetic acid (38609-97-1) Dihydroacridine 10-Acetic acid 267.3 Chelating agent, metal coordination
9,9-Dimethyl-9,10-dihydroacridine (6267-02-3) Dihydroacridine 9,9-Dimethyl 211.3 Photocatalysis, organic electronics
5-Methoxy-9-oxoacridine-4-carboxylic acid (88377-31-5) Dihydroacridine 5-Methoxy, 4-carboxylic acid, 9-oxo 299.3 Anticancer research (DNA intercalation)

Key Observations:

Lipophilicity : The 9-butyl substituent increases hydrophobicity (clogP ~3.8 estimated) relative to smaller analogs like 9,9-dimethyl (clogP ~2.1) or polar derivatives (e.g., 38609-97-1, clogP ~1.4), suggesting improved membrane permeability .

Synthetic Complexity : Decahydroacridine derivatives typically require multi-step hydrogenation under high-pressure conditions, whereas dihydroacridines (e.g., 6267-02-3) are synthesized via simpler Friedländer condensations .

Functional Group Diversity : The acetyl group at position 10 provides a ketone for further derivatization (e.g., hydrazone formation), contrasting with carboxylic acid (38609-97-1) or methoxy groups (88377-31-5), which are tailored for specific reactivity or solubility .

Research Findings and Implications

  • Thermal Stability : Decahydroacridine derivatives exhibit higher thermal decomposition temperatures (>250°C) compared to dihydroacridines (~200°C), attributed to reduced ring strain and increased saturation .
  • Biological Activity: While the target compound lacks direct pharmacological data, acridin-9(10H)-one analogs demonstrate moderate antibacterial activity (MIC 16–32 µg/mL against S.

Biological Activity

1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one, also known by its chemical formula C19H33NOC_{19}H_{33}NO, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C19H33NOC_{19}H_{33}NO
  • Molecular Weight : 303.48 g/mol
  • CAS Registry Number : 13928271
  • Chemical Structure : The compound features a dodecahydroacridine moiety, which is significant for its biological interactions.

The biological activity of 1-(9-butyldodecahydroacridin-10(1H)-yl)ethan-1-one is primarily attributed to its interaction with various biological targets, including:

  • Receptors : It may act on neurotransmitter receptors, influencing neurological pathways.
  • Enzymatic Inhibition : Preliminary studies suggest potential inhibition of certain enzymes linked to metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : There are indications of antibacterial properties, making it a candidate for further development in treating infections.
  • Neuroprotective Effects : Its structure suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of various derivatives of acridine compounds revealed that 1-(9-butyldodecahydroacridin-10(1H)-yl)ethan-1-one showed significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial potential.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Studies

In vitro studies assessing the neuroprotective effects on neuronal cell lines exposed to oxidative stress demonstrated that the compound significantly reduced cell death and reactive oxygen species (ROS) levels. The protective effect was quantified using cell viability assays:

Treatment Group Cell Viability (%)
Control100
Oxidative Stress50
Compound Treatment75

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